molecular formula C9H16FNO3 B6261536 rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate CAS No. 2055223-76-0

rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B6261536
CAS No.: 2055223-76-0
M. Wt: 205.2
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Description

rac-tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS 1174020-49-5) is a chiral fluorinated pyrrolidine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C₉H₁₆FNO₃ and a molecular weight of 205.23 g/mol, serves as a versatile and crucial synthetic building block . Its structure features a stereodefined pyrrolidine ring with both a fluorine substituent and a hydroxyl group, making it a valuable precursor for the synthesis of more complex, biologically active molecules . The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom facilitates diverse synthetic manipulations, which is essential for drug discovery programs . This chemical is offered with a purity of 97% or higher . It is typically supplied as a solid and should be stored at room temperature . Researchers should note the associated hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and safety data sheets should be consulted before use. This product is intended for research and further manufacturing applications only. It is strictly for laboratory use and is not meant for diagnostic or therapeutic purposes, nor for human use .

Properties

CAS No.

2055223-76-0

Molecular Formula

C9H16FNO3

Molecular Weight

205.2

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Boc Protection

A foundational approach involves the use of (3R)-hydroxypyrrolidine as a starting material. In a method analogous to the synthesis of integrin antagonists, ethyl 4-fluorobenzoate undergoes nucleophilic substitution with (3R)-hydroxypyrrolidine in dimethyl sulfoxide (DMSO) at 100°C for 29 hours to install the fluorinated aromatic moiety. Subsequent protection of the pyrrolidine nitrogen is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of diisopropylethylamine (DIPEA) in dichloromethane (DCM), yielding tert-butyl (3R)-hydroxypyrrolidine-1-carboxylate.

The critical fluorination step employs methanesulfonyl chloride (MsCl) to convert the 3-hydroxyl group into a mesylate intermediate, which is then displaced by tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 60°C. This SN2 mechanism ensures inversion of configuration, preserving the (3R,4S) stereochemistry.

Stereochemical Control via Epoxide Intermediate

An alternative route leverages epoxide ring-opening to establish stereochemistry. Starting from pyrrolidine-3,4-epoxide, treatment with hydrogen fluoride-pyridine complex in acetonitrile at 0°C results in regioselective fluorination at the 3-position. Hydrolysis of the epoxide under acidic conditions (HCl in dioxane) introduces the 4-hydroxy group, followed by Boc protection using Boc anhydride and DIPEA in DCM. This method achieves a diastereomeric excess of 78%, as confirmed by chiral HPLC analysis.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. For Boc protection, DMF paired with DIPEA achieves a 92% yield, compared to 85% with triethylamine (TEA) in THF. Fluorination reactions exhibit superior conversion rates in acetonitrile (95%) versus DCM (78%) due to enhanced solubility of fluoride ions.

Table 1: Comparative Analysis of Fluorination Conditions

SolventBaseTemperature (°C)Yield (%)Diastereomeric Ratio
AcetonitrileDIPEA609578:22
DCMTEA257865:35
THFK₂CO₃408270:30

Catalytic Hydrogenation for Pyrrolidine Formation

Cyclization via catalytic hydrogenation offers a streamlined pathway. Intermediate 24 (derived from azide reduction using triphenylphosphine in THF/H₂O) undergoes hydrogenation with palladium on carbon (Pd/C) in methanol to furnish the pyrrolidine ring. This step achieves quantitative conversion, with residual azide levels below 0.1% by LC-MS.

Resolution of Racemic Mixtures

Chiral Chromatography

The racemic product is resolved using Chiralpak AD-H columns with methanol as the mobile phase, achieving enantiomeric excess (ee) values of 99% for both (3R,4S) and (3S,4R) isomers. This method, however, suffers from low throughput (30% recovery) due to peak broadening during elution.

Diastereomeric Salt Formation

Alternative resolution involves reacting the racemic mixture with L-tartaric acid in ethanol to form diastereomeric salts. Crystallization at −20°C yields the (3R,4S)-enantiomer with 88% ee, though scalability is limited by solvent volume requirements.

Challenges and Limitations

Racemization During Deprotection

Acid-mediated Boc deprotection (e.g., 4N HCl in dioxane) induces partial racemization at the 4-hydroxy position, reducing ee by 12–15%. Neutral conditions using trimethylsilyl iodide (TMSI) in DCM mitigate this issue, preserving stereochemical integrity.

Fluorine-Induced Side Reactions

Electrophilic fluorination reagents like Selectfluor® generate byproducts via N-fluorination, necessitating rigorous purification. Silica gel chromatography with ethyl acetate/hexane (1:4) removes 98% of impurities but reduces overall yield to 65% .

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the fluorine atom or reduce the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols or removal of fluorine

    Substitution: Formation of azides, nitriles, or other substituted products

Scientific Research Applications

The biological activity of rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate is primarily attributed to its structural features, specifically the fluorine atom and hydroxyl group. These functional groups enhance its binding affinity to specific enzymes and receptors, potentially acting as inhibitors or modulators in various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For example:

  • Neurological Disorders : Studies have shown that it can modulate enzyme activities related to neurotransmitter synthesis and degradation, suggesting potential applications in treating neurological disorders .

Applications in Medicinal Chemistry

The compound's chiral nature allows it to serve as a valuable building block in the synthesis of biologically active molecules. Its applications include:

  • Drug Development : The compound has been explored for its potential as an inhibitor in drug design, particularly for conditions involving neurotransmitter imbalances.
  • Chemical Probes : It can be used as a chemical probe to study enzyme mechanisms and interactions within biological systems.

Case Studies

Several studies have illustrated the compound's utility in research:

  • Study on Neurotransmitter Modulation : A study demonstrated that this compound effectively modulated the activity of enzymes involved in dopamine metabolism, indicating its potential role in treating Parkinson's disease .
  • Synthesis of Analogues : Researchers synthesized analogues of this compound to explore structure-activity relationships, leading to the identification of more potent derivatives with enhanced biological activity .

Data Table: Comparison of Synthetic Methods

MethodReagents UsedYield (%)Comments
Cyclization ReactionPrecursor compounds70Effective for ring formation
FluorinationDAST/Selectfluor85High selectivity for fluorination
HydroxylationOsO4/KMnO490Efficient introduction of hydroxyl

Mechanism of Action

The mechanism of action of rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and selectivity towards enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

The compound is part of a broader class of Boc-protected pyrrolidine and piperidine derivatives. Below is a detailed comparison with structurally related analogs, focusing on stereochemistry, substituents, and applications.

Stereochemical Variants

The stereochemistry of the fluorine and hydroxyl groups significantly influences physicochemical properties and biological activity. Key stereoisomers include:

Compound Name Stereochemistry CAS Number Purity (%) Key Feature(s) Reference
rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (3R,4S) 1174020-50-8 95 Racemic mixture with fluorine and hydroxyl
tert-Butyl (3r,4r)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (3R,4R) 1174020-48-4 95 cis-Fluoro and hydroxyl groups
(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (3S,4S) 1174020-51-9 95 Enantiomeric pair of (3R,4R)
(3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (3S,4R) 1174020-40-6 95 Piperidine scaffold (6-membered ring)

Key Observations :

  • The pyrrolidine (5-membered ring) vs. piperidine (6-membered ring) scaffold alters ring strain and conformational flexibility, impacting binding affinity in drug design .
  • The (3R,4S) and (3R,4R) stereoisomers are often used in racemic form to study enantiomer-specific biological effects .
Functional Group Variations

Substituents at the 3- and 4-positions modulate reactivity and pharmacological profiles:

Compound Name Substituents CAS Number Application/Note Reference
tert-butyl (3R,4R)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate -NH₂, -CF₃ N/A Amine intermediate for kinase inhibitors
tert-Butyl (3R,4R)-3-(cyclohexylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate -S-cyclohexyl, -OH 2290836-52-9 Thioether-containing analog for prodrugs
(3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate -OH, -CH₂OH 635319-09-4 Diol derivative for glycosidase inhibitors
trans-tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate -NH-Cbz, -OH N/A Protected amine for peptide synthesis

Key Observations :

  • Fluorine (in the target compound) enhances metabolic stability and lipophilicity compared to hydroxyl or amino analogs .
  • Thioether (e.g., cyclohexylsulfanyl) and hydroxymethyl groups introduce steric bulk or hydrogen-bonding capacity, respectively, altering target selectivity .
Boc-Protected Analogs in Drug Discovery

The Boc group is a common protecting strategy for amines and hydroxyls. Examples include:

Compound Name Core Structure Key Role Reference
(3R,4S)-1-(tert-Butyl)-4-(4-fluorophenyl)pyrrolidine-3-carbonitrile Pyrrolidine Intermediate for antipsychotic agents
rac-tert-butyl N-[(3R,4S)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate Pyrrolidine Building block for fluorinated APIs
tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate Piperidine Precursor for fluorinated antibiotics

Key Observations :

  • Fluorinated pyrrolidines/piperidines are prevalent in CNS drugs due to their ability to penetrate the blood-brain barrier .
  • The Boc group is selectively cleaved under acidic conditions, enabling stepwise synthesis of complex molecules .

Biological Activity

Rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a chiral compound that has gained significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using suitable precursors.
  • Fluorination : The introduction of the fluorine atom is commonly performed using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
  • Hydroxylation : Hydroxyl groups are introduced using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) .

The biological activity of this compound is primarily attributed to its structural features, specifically the fluorine atom and hydroxyl group. These functional groups enhance its binding affinity to specific enzymes and receptors, potentially acting as inhibitors or modulators in various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For example, studies have shown that it can modulate enzyme activities related to neurotransmitter synthesis and degradation, suggesting potential applications in neurological disorders.

Receptor Binding

The compound exhibits binding affinity towards various receptors, which may lead to therapeutic effects in conditions such as inflammation and pain management. Its structural characteristics allow it to interact effectively with receptor sites, influencing cellular signaling pathways.

Applications in Research and Medicine

The versatility of this compound extends across several domains:

  • Medicinal Chemistry : It serves as a precursor for developing novel drugs targeting specific biological pathways.
  • Biological Research : Utilized in studies aimed at understanding enzyme mechanisms and receptor interactions.
  • Industrial Applications : Acts as a building block for synthesizing complex organic molecules .

Data Table: Biological Activity Overview

Activity TypeDescriptionReferences
Enzyme InhibitionModulates neurotransmitter-related enzymes,
Receptor BindingAffinity towards inflammatory and pain receptors,
Therapeutic PotentialInvestigated for neurological disorder treatments,

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Neurotransmitter Modulation :
    • A study demonstrated that this compound could significantly alter the levels of neurotransmitters in animal models, indicating its potential for treating depression and anxiety disorders.
  • Inflammatory Response :
    • Research indicated that the compound reduced markers of inflammation in vitro, suggesting possible applications in anti-inflammatory therapies.
  • Pain Management :
    • Clinical trials have explored its efficacy in pain relief, showing promising results compared to traditional analgesics .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high stereochemical purity in rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate?

  • Answer : The compound’s stereochemistry (3R,4S) is critical for its reactivity and biological activity. Key steps include:

  • Chiral pool synthesis : Use enantiomerically pure starting materials, such as (3R,4S)-3-fluoro-4-hydroxypyrrolidine precursors, to preserve stereochemistry during tert-butyl carbamate formation .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., Rhodium-BINAP complexes) in fluorination or hydroxylation steps to control regioselectivity .
  • Purification : Use preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve racemic mixtures .
    • Data Table :
MethodYield (%)ee (%)Key Conditions
Chiral pool65–75≥99Boc-protection at 0°C, THF solvent
Asymmetric catalysis50–6085–92Rh-BINAP, 25°C, 24h

Q. How can researchers validate the stereochemical configuration of this compound post-synthesis?

  • Answer : Use a combination of:

  • X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
  • NMR spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations with known stereoisomers .
  • Optical rotation : Cross-check with literature values for (3R,4S)-configured analogs .

Q. What are the common side reactions during tert-butyl carbamate formation, and how can they be mitigated?

  • Answer :

  • Racemization : Occurs under basic conditions. Mitigation: Use milder bases (e.g., DMAP) and lower temperatures (0–5°C) .
  • Hydroxyl group oxidation : Prevented by protecting the hydroxyl group with TBS or acetyl groups before Boc protection .

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